2-(1-Aminobutyl)-6-chloro-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-6-chloro-4-fluorophenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an amino group attached to a butyl chain, along with chlorine and fluorine atoms substituted on the phenol ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-chloro-4-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 6-chloro-4-fluorophenol is reacted with 1-aminobutane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-6-chloro-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The chlorine and fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of phenol derivatives with different substituents.
Scientific Research Applications
2-(1-Aminobutyl)-6-chloro-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Aminobutyl)-6-chloro-4-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine and fluorine atoms may enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4,6-difluorophenol: Similar structure but with an additional fluorine atom.
2-(1-Aminobutyl)-6-chlorophenol: Lacks the fluorine atom.
2-(1-Aminobutyl)-4-fluorophenol: Lacks the chlorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-(1-Aminobutyl)-6-chloro-4-fluorophenol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it distinct from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C10H13ClFNO |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-chloro-4-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
NSRIHQMSPKSPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.